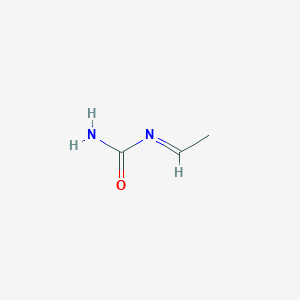![molecular formula C8H9NS B13812367 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is known for its potential as a scaffold in drug discovery due to its ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine typically involves the cyclization of thiophene derivatives. One common method includes the condensation of 3-amino-thiophene-2-carboxamides with formic acid, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-2,3-dihydrothieno[2,3-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can act as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs and the ability of the compound to form secondary interactions with the biological target .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-c]pyridine: The parent compound, which lacks the methyl group at the 7-position.
Thieno[3,2-d]pyrimidine: A structurally related compound with a pyrimidine ring fused to the thiophene core.
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: A hydrogenated derivative with potential antiproliferative activity.
Uniqueness: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7-position can enhance its binding affinity to certain biological targets and modify its physicochemical properties .
Eigenschaften
Molekularformel |
C8H9NS |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
XBWLTCJWNJPAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1SCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


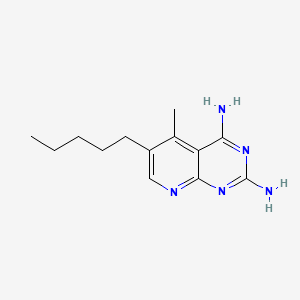
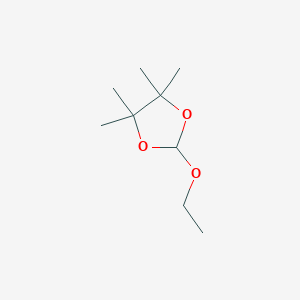
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
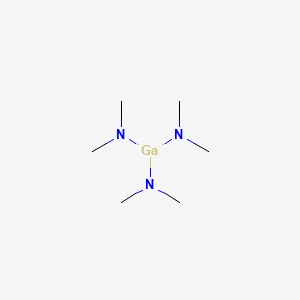
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)

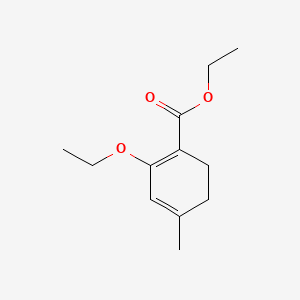
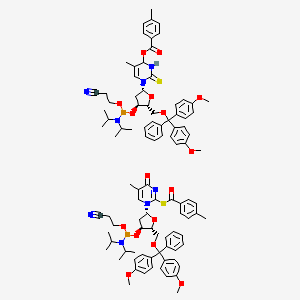
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)

![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
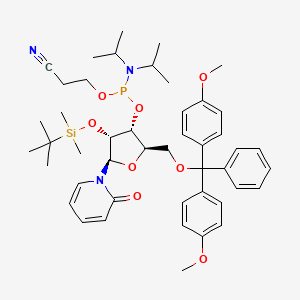
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
